1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide
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Description
1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C19H21BrN4O2 and its molecular weight is 417.307. The purity is usually 95%.
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Mechanism of Action
The mechanism of action of such compounds often involves interactions with enzymes in the body. For example, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Inhibition of AChE can affect normal nerve pulse transmission, leading to changes in behavior and body movement .
The compound’s interaction with its targets can lead to changes in biochemical pathways. For instance, cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways. These compounds can increase dramatically under cellular damage . Pyrazoline derivatives, due to their antioxidant activity, might help in neutralizing these ROS, thereby preventing cellular damage .
The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. For example, if it acts as an AChE inhibitor, it could lead to increased levels of acetylcholine in the synaptic cleft, affecting nerve signal transmission .
Properties
IUPAC Name |
1-(3-bromophenyl)-5-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O2/c20-15-4-3-5-16(9-15)23-12-13(8-18(23)25)19(26)21-10-14-11-22-24-7-2-1-6-17(14)24/h3-5,9,11,13H,1-2,6-8,10,12H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITGZZZOMJDYQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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